Purity Differential Across Commercial Sources: Impact on SPPS Coupling Efficiency and Reproducibility
Fmoc-Lys-OH hydrochloride exhibits significant inter-supplier purity variation, ranging from a minimum specification of 95% (AKSci) to 99.95% (TargetMol) and ≥99.5% with chiral HPLC verification (Chem-Impex) . This purity differential directly correlates with coupling efficiency in SPPS: impurities, including residual free amino acids and solvents, reduce reaction yields and increase the likelihood of deletion sequences . MedChemExpress reports 99.84% purity with 100% enantiomeric excess, while Sigma-Aldrich specifies ≥98.0% (HPLC) . The presence of even 2-5% impurities can necessitate increased reagent excess and extended coupling times, compromising both yield and purity of the final peptide product .
| Evidence Dimension | HPLC Purity (supplier-reported specification) |
|---|---|
| Target Compound Data | ≥99.95% (TargetMol); 99.84% with 100% ee (MedChemExpress); ≥99.5% Chiral HPLC (Chem-Impex); ≥98.0% (Sigma-Aldrich); 95% (AKSci) |
| Comparator Or Baseline | Industry benchmark for reliable SPPS coupling is ≥98%; lower purity grades (e.g., 95%) are associated with increased deletion sequences and reduced yield |
| Quantified Difference | Purity difference up to 4.95 percentage points across commercial sources; higher purity correlates with reduced coupling cycle requirements and improved crude peptide purity |
| Conditions | HPLC analysis; chiral HPLC for enantiomeric purity verification; SPPS coupling reactions |
Why This Matters
Selecting a high-purity (≥99%) source of Fmoc-Lys-OH hydrochloride minimizes deletion sequences and maximizes synthetic yield, directly reducing per-peptide cost and improving batch-to-batch reproducibility.
